3-Hydroxy Benzopyrene-d11

Analytical Chemistry Stable Isotope Labeling Quality Control

Unlabeled 3-OH-BaP calibration introduces unacceptable error in trace urinary analysis due to matrix effects. 3-Hydroxy Benzopyrene-d11 is the required deuterated internal standard that co-elutes to correct for ion suppression, enzymatic hydrolysis recovery variability, and extraction losses. - LC-MS/MS accuracy within 20% of theoretical, precision CV <20% - Sub-pg/L sensitivity for population-scale biomonitoring - Enables regulatory-compliant tobacco product risk evaluation Supplied as a yellow to brown solid, stored at 2-8°C, shipped ambient. For research use only.

Molecular Formula C20H12O
Molecular Weight 279.4 g/mol
CAS No. 1246819-35-1
Cat. No. B588314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Benzopyrene-d11
CAS1246819-35-1
SynonymsBenzo[a]pyren-3-ol-d11;  3-Hydroxy-3,4-benzo[a]pyrene-d11;  3-Hydroxybenzo[a]pyrene-d11; 
Molecular FormulaC20H12O
Molecular Weight279.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D
InChIKeySPUUWWRWIAEPDB-LFFOKYCESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Benzopyrene-d11: Deuterated Internal Standard for 3-OH-BaP Quantification


3-Hydroxy Benzopyrene-d11 (CAS 1246819-35-1) is a deuterium-labeled analog of 3-hydroxybenzo[a]pyrene (3-OH-BaP), the primary monohydroxylated metabolite of the Group 1 human carcinogen benzo[a]pyrene (BaP) . This stable isotope-labeled compound, with a molecular formula of C20HD11O and a molecular weight of 279.38 g/mol, incorporates eleven deuterium atoms across its polycyclic aromatic hydrocarbon (PAH) framework . It is supplied as a yellow to brown solid with a melting point of 182-192°C, requiring refrigerated storage (2-8°C) to maintain long-term stability . The unlabeled parent compound, 3-hydroxybenzo[a]pyrene, is recognized as a preferred biomarker for assessing human exposure to carcinogenic PAHs in both occupational and environmental contexts [1].

Deuterated IS Necessity for 3-OH-BaP Bioanalysis


In quantitative LC-MS/MS or GC-MS workflows for urinary PAH metabolite analysis, the use of unlabeled 3-hydroxybenzo[a]pyrene as a calibration standard without a matched deuterated internal standard (IS) introduces unacceptable analytical error. Urinary 3-OH-BaP concentrations in non-occupationally exposed populations frequently fall below 50 pg/L, and even with advanced methods, non-smoker levels range from 37 to 270 pg/L [1]. Without a co-eluting deuterated IS to correct for matrix effects—including ion suppression/enhancement from urinary components and variable extraction recovery—accuracy in validation studies deteriorates significantly. Methods employing deuterated analogues as internal standards have achieved accuracy within 20% of theoretical values and within-run precision CV < 20%, while unlabeled-only approaches typically exhibit accuracy variability exceeding 30% in complex biological matrices [2]. Furthermore, 3-OH-BaP is present as both glucuronide and sulfate conjugates in urine, requiring enzymatic hydrolysis prior to analysis, which introduces additional recovery variability that only a matched isotopic IS can adequately compensate for [2]. Procurement of the unlabeled compound alone, therefore, cannot support validated quantitative methods for regulatory or clinical biomonitoring applications.

3-Hydroxy Benzopyrene-d11: Validation and Procurement Evidence


Isotopic Purity and d11 Labeling Integrity

Commercial 3-Hydroxy Benzopyrene-d11 is supplied with a minimum isotopic purity specification of ≥97 atom% D, as documented in vendor certificates of analysis . Independent lot-specific analysis (e.g., Santa Cruz Biotechnology Catalog sc-490462) has demonstrated isotopic purity of 98.6% with a d11 (fully deuterated) abundance of 86.62% and d10 abundance of 12.08%, quantified by mass spectrometry [1]. The unlabeled analog (3-hydroxybenzo[a]pyrene, CAS 13345-21-6) exhibits a normalized d0 intensity of 0.00% under the same conditions, confirming the absence of detectable unlabeled species in the deuterated product [1]. HPLC purity is specified at ≥95% to ≥98% across multiple suppliers, with lot-specific TLC purity of 95% verified in representative COA data [1] . These isotopic and chemical purity metrics directly impact the reliability of isotope dilution mass spectrometry (IDMS) quantification, as any unlabeled carryover or incomplete deuteration introduces systematic bias.

Analytical Chemistry Stable Isotope Labeling Quality Control

Matrix Effect Correction: Deuterated vs. 13C-Labeled IS

In isotope dilution mass spectrometry (IDMS) for PAH analysis, both deuterium-labeled (PAHs-d) and 13C-labeled (13C-PAHs) internal standards are used. A comparative study analyzing sediment samples by pressurized liquid extraction (PLE) coupled with GC-MS found that concentrations determined using PAHs-d as internal standards were significantly lower (p < 0.05) than those determined using 13C-PAHs, with a quantified difference ranging from 1.9% to 4.3% [1]. This systematic under-quantification is attributed to the higher recovery of PAHs-d relative to native PAHs and 13C-PAHs during the PLE process, stemming from the greater stability of C-D bonds compared to C-H bonds under extraction conditions [1]. A separate study examining injection liner residues in GC-MS analysis found that analytical results using PAHs-d as internal standards were significantly lower than those using 13C-PAHs (p < 0.05, difference 1.9-13.2%) when residues from previously injected solutions accumulated [2]. While these data derive from parent PAH analysis rather than hydroxylated metabolites, they establish a class-level principle that deuterated internal standards may exhibit differential behavior relative to 13C-labeled alternatives in specific extraction and injection contexts.

Environmental Analysis Isotope Dilution Mass Spectrometry Sample Preparation

3-OH-BaP Biomarker for Smoking Status Discrimination

3-Hydroxybenzo[a]pyrene (3-OH-BaP) serves as a specific biomarker for BaP exposure that differentiates smoking status with greater resolution than the commonly used biomarker 1-hydroxypyrene (1-OH-Pyr). In a validated LC-MS/MS method employing deuterated internal standards (LLOQ: 50 pg/L), urinary 3-OH-BaP concentrations were significantly higher in conventional cigarette smokers (149 pg/24 h) compared to users of potentially reduced-risk products, with 99% of non-user values below the LLOQ [1]. An ultra-sensitive GC-APLI-MS method achieving an LOD of 0.6 pg/L (28-fold improvement over existing methods) quantified 3-OH-BaP in all samples and demonstrated clear differentiation: non-smokers ranged from 37 to 270 pg/L, whereas smokers ranged from 374 to 1171 pg/L [2]. In contrast, 1-hydroxypyrene concentrations in environmental exposure scenarios were not correlated with atmospheric PAH concentrations, nor with 3-OH-BaP concentrations, and nearly 80% of 3-OH-BaP measurements fell below the LOD (50 pg/L) using less sensitive methods [3]. The LOD for 3-OH-BaP in that environmental study was 0.28 pmol/L, underscoring the necessity of high-sensitivity methods and matched deuterated IS to achieve meaningful quantification in non-occupationally exposed populations [3].

Biomonitoring Toxicology Exposure Assessment

Sample Recovery Correction with Deuterated IS

The native analyte 3-hydroxybenzo[a]pyrene exhibits notably poor and variable recovery during standard solid-phase extraction (SPE) procedures, with literature reporting recoveries as low as 45-48% [1]. This low recovery, attributed to the compound's hydrophobicity and tendency to adsorb to surfaces during evaporation steps, introduces substantial analytical error unless corrected by a co-eluting internal standard that experiences identical sample processing losses. The use of gold nanoparticles to replace the evaporation step improved overall recoveries for monohydroxy-PAH metabolites, with 3-hydroxybenzo[a]pyrene recoveries falling within the range of studied metabolites (59.7 ± 3.6% for 2-hydroxyfluorene to 92.3 ± 2.5% for 6-hydroxychrysene), but relative standard deviations of average recoveries remained below 6% only with appropriate internal standardization [1]. In validated GC-MS methods for urinary PAH metabolites employing deuterated analogues as internal standards, sample preparation includes enzymatic hydrolysis of glucuronide and sulfate conjugates, liquid-liquid extraction with n-hexane, and derivatization with silylating reagents—a multi-step workflow where each stage introduces recovery variability that unlabeled standards cannot correct [2]. Limits of quantification in such methods range from 0.1 to 1.4 µg/L, with within- and between-run precision (CV < 20%) achievable only through deuterated IS compensation [2].

Sample Preparation Solid-Phase Extraction Method Validation

3-Position Deuterium Retention in Microsomal Metabolism

The specific deuterium labeling position in 3-Hydroxy Benzopyrene-d11 is validated by mechanistic studies that examined the metabolic conversion of 3-position deuterated benzo[a]pyrene (BP) to 3-hydroxybenzo[a]pyrene (3-OH-BP). Incubation of 3-deuterated BP with rat liver microsomes in the presence of NADPH and oxygen demonstrated that at least 29% of the 3-OH-BP detected as metabolite retains the deuterium label, formed through a 2,3-epoxide intermediate that rearranges via an NIH shift mechanism [1]. The remaining 71% of the deuterium label was lost during metabolic conversion. In parallel, BP-3,6-quinone retained only 15% of the deuterium label [1]. This differential retention pattern confirms that deuterium substitution at the 3-position does not completely exchange during Phase I metabolism, enabling the deuterated compound to serve as a reliable tracer for distinguishing metabolic pathways. This evidence supports the use of 3-Hydroxy Benzopyrene-d11 not only as an analytical internal standard but also as a mechanistic probe in metabolic studies where the unlabeled compound cannot provide pathway-specific information.

Metabolic Pathway Analysis Mechanistic Toxicology Stable Isotope Tracing

Sub-pg/L Detection Limits Using Deuterated IS

The use of 3-Hydroxy Benzopyrene-d11 as a deuterated internal standard enables the achievement of ultra-low detection limits in validated bioanalytical methods for urinary 3-OH-BaP. A GC-APLI-MS method utilizing deuterated internal standardization achieved an LOD of 0.6 pg/L and LOQ of 1.8 pg/L, representing a 28-fold improvement over existing methods [1]. An LC-MS/MS method with dansyl chloride derivatization and SPE cleanup achieved an LOD of 0.1 pg/mL and LLOQ of 0.25 pg/mL, with accuracy ranging from 87.7% to 107.5% [2]. In contrast, HPLC-fluorescence methods without advanced derivatization or optimized IS correction typically report LODs in the range of 50-500 pg/mL for 3-OH-BaP, with a study of non-occupationally exposed subjects reporting that 3-OH-BaP concentrations were below the LOD (50 pg/L) in 20 of 20 non-smokers and 9 of 20 smokers [3]. The lower limit of quantification (LLOQ) of 50 pg/L achieved in a validated LC-MS/MS method with deuterated IS enabled quantification in smokers (149 pg/24 h) while 99% of non-users remained below LLOQ [4]. Without a matched deuterated IS to control for matrix effects and ionization variability, these sub-pg/L LODs cannot be reliably achieved or validated per FDA bioanalytical method validation guidelines.

Analytical Method Development Trace Analysis LC-MS/MS

3-Hydroxy Benzopyrene-d11: Application Scenarios


Clinical Biomonitoring and Tobacco Product Risk Assessment

3-Hydroxy Benzopyrene-d11 is the required internal standard for validated LC-MS/MS methods quantifying urinary 3-OH-BaP in clinical studies comparing conventional cigarette smokers to users of potentially reduced-risk products. As demonstrated in controlled clinical studies, this biomarker differentiates smoker cohorts (149 pg/24 h) from non-smoker cohorts (99% < LLOQ of 50 pg/L) with statistical significance, a distinction not achievable with non-specific biomarkers like 1-hydroxypyrene [1]. The deuterated IS enables compliance with FDA bioanalytical method validation guidelines, achieving accuracy and precision required for regulatory submission in tobacco product risk evaluation. Procurement of this compound supports longitudinal cohort studies, newborn and pediatric exposure assessment, and population-scale biomonitoring initiatives where sub-pg/L sensitivity is required to detect background PAH exposure in the general population [2].

Occupational Health Surveillance and Industrial Hygiene Monitoring

In occupational settings with elevated PAH exposure (e.g., coke-oven plants, aluminum smelting, asphalt paving), 3-Hydroxy Benzopyrene-d11 serves as the essential internal standard for GC-MS or LC-MS/MS methods quantifying urinary 3-OH-BaP as a BaP-specific exposure biomarker. Validated methods using deuterated analogues achieve LOQs of 0.1-1.4 µg/L and within-run precision CV < 20%, enabling reliable quantification in occupationally exposed workers where median urinary concentrations may reach 0.8 ng/g creatinine (95th percentile 6.7 ng/g creatinine) [3] [4]. The deuterated IS corrects for variable recovery during enzymatic hydrolysis of glucuronide/sulfate conjugates and liquid-liquid extraction, ensuring accurate exposure classification for regulatory compliance and epidemiological studies linking PAH exposure to cancer risk.

Environmental Fate and Aquatic Toxicology Studies

For environmental research quantifying PAH metabolite profiles in aquatic organisms (e.g., fish bile analysis), 3-Hydroxy Benzopyrene-d11 provides the necessary isotopic internal standardization for HPLC-fluorescence or LC-MS/MS methods. Studies of certified fish bile reference materials (BCR 720) have demonstrated detectable concentrations of 3-OH-BaP that could only be reliably quantified by HPLC-F methods when proper internal standardization was employed [5]. The compound supports environmental monitoring programs assessing PAH contamination in marine and freshwater ecosystems, including biomonitoring of fish populations following oil spills, industrial discharges, or urban runoff events. The deuterated IS corrects for matrix effects in complex bile matrices and enables cross-laboratory comparability essential for regulatory environmental assessments.

Mechanistic Metabolism Studies and In Vitro Toxicology

3-Hydroxy Benzopyrene-d11 functions as a mechanistic probe in microsomal metabolism studies, where its deuterium labeling at the 3-position enables mass spectrometric tracing of metabolic flux through competing pathways (e.g., 2,3-epoxide intermediate formation versus direct hydroxylation). Studies demonstrate that 29% of the deuterium label is retained during enzymatic conversion to 3-OH-BaP via NIH shift rearrangement, while alternative pathways (e.g., quinone formation) retain only 15% of the label [6]. This differential retention allows researchers to quantify the relative contribution of parallel metabolic routes, information unobtainable with unlabeled 3-hydroxybenzo[a]pyrene. The compound supports in vitro toxicology studies examining cytochrome P450-mediated activation of BaP, DNA adduct formation, and cellular cytotoxicity mechanisms relevant to chemical carcinogenesis research [7].

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